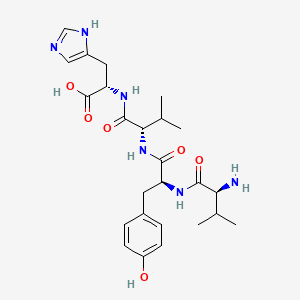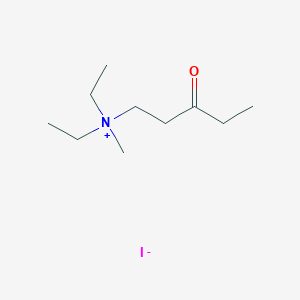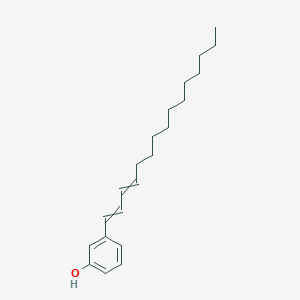
L-Valyl-L-tyrosyl-L-valyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-tyrosyl-L-valyl-L-histidine is a tetrapeptide composed of the amino acids valine, tyrosine, valine, and histidine. This compound has a molecular formula of C25H36N6O6 and a molecular weight of approximately 516.59 Da
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-valyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, purity, and cost. Fermentation using genetically engineered microorganisms can also be employed to produce peptides, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-tyrosyl-L-valyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups using coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Peptides with modified amino acid residues.
Applications De Recherche Scientifique
L-Valyl-L-tyrosyl-L-valyl-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Valyl-L-tyrosyl-L-valyl-L-histidine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination, while the tyrosine residue can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-L-valyl-L-histidine: A tripeptide with similar amino acid composition but lacking one valine residue.
L-Valyl-L-prolyl-L-histidine: Another peptide with valine and histidine residues but differing in the third amino acid.
Uniqueness
L-Valyl-L-tyrosyl-L-valyl-L-histidine is unique due to its specific sequence and the presence of two valine residues, which can influence its structural and functional properties. This tetrapeptide’s combination of amino acids allows for distinct interactions and activities compared to other similar peptides.
Propriétés
Numéro CAS |
41839-93-4 |
|---|---|
Formule moléculaire |
C25H36N6O6 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19-,20-,21-/m0/s1 |
Clé InChI |
LFRPJXGKZBPVPN-TUFLPTIASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)






![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
